molecular formula C17H16ClN3O2S2 B3408880 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 886952-77-8

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B3408880
CAS RN: 886952-77-8
M. Wt: 393.9 g/mol
InChI Key: BREUMWNAJHLJTI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, a piperazine, and a thiophene. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiophene is a five-membered ring compound, where four of the atoms are carbon and the fifth is sulfur .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is also planar and can participate in hydrogen bonding due to the presence of nitrogen atoms . The thiophene ring, similar to benzene, is aromatic and planar .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions due to the presence of the reactive nitrogen and sulfur atoms in the thiazole ring . Piperazines can act as bidentate ligands in coordination chemistry . Thiophenes can undergo electrophilic aromatic substitution reactions .

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known activities of benzothiazole derivatives . Additionally, further studies could be conducted to optimize the synthesis process and to explore the potential applications of this compound in various fields such as medicinal chemistry, materials science, and coordination chemistry.

Mechanism of Action

Target of Action

The compound, (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, is a thiazole derivative . Thiazoles are known to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways to exert their effects . For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a crucial role in inflammation . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, leading to its observed biological activities.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the synthesis of prostaglandins by blocking COX enzymes, thereby exerting anti-inflammatory effects . They can also interfere with the functioning of various proteins and enzymes, disrupting normal cellular processes and leading to their observed biological activities . The specific biochemical pathways affected by this compound would depend on its exact structure and functional groups.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could reduce the production of prostaglandins, leading to anti-inflammatory effects . If it interacts with other targets, it could have different effects at the molecular and cellular levels.

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREUMWNAJHLJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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